

NCT-505: A Potent and Selective ALDH1A1 Inhibitor for Cancer Research

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Compound of Interest

Compound Name: NCT-505

Cat. No.: B609504

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A comprehensive guide comparing **NCT-505** to other aldehyde dehydrogenase 1A1 inhibitors, providing researchers with the data and methodologies needed for informed decision-making in drug development.

Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical target in cancer research, particularly in the context of cancer stem cells (CSCs). Its role in cellular detoxification, retinoic acid signaling, and resistance to chemotherapy makes it a compelling target for therapeutic intervention. **NCT-505** is a potent and selective inhibitor of ALDH1A1, offering a valuable tool for researchers studying the function of this enzyme and developing novel anti-cancer therapies. This guide provides a detailed comparison of **NCT-505** with other known ALDH1A1 inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of ALDH1A1 Inhibitors

The efficacy of an enzyme inhibitor is determined by its potency (IC50), selectivity against related enzymes, and its activity in a cellular context. The following tables summarize the available data for **NCT-505** and other commonly used ALDH1A1 inhibitors.

Table 1: In Vitro Potency against ALDH1A1

Inhibitor	IC50 (nM) for ALDH1A1
NCT-505	7[1]
Disulfiram	150[2]
CM026	800[3]
CM037	4600[4]
Compound 974	470[5]

Table 2: Selectivity Profile of ALDH1A1 Inhibitors

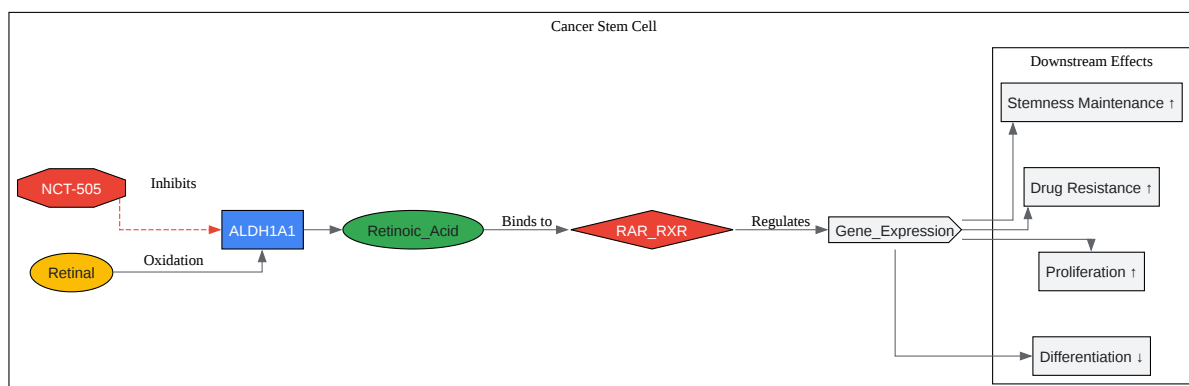
Inhibitor	IC50 (μM) for other ALDH Isoforms
NCT-505	>57 (ALDH1A2), 22.8 (ALDH1A3), 20.1 (ALDH2), >57 (ALDH3A1)[1]
Disulfiram	3.4 (ALDH2)[2]
CM026	No effect on ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, ALDH3A1, ALDH4A1, ALDH5A1 at 20 μM[3]
CM037	~20% inhibition of ALDH1A3 at 20 μM[3]
Compound 974	Selective for ALDH1A1 over other isoforms (specific data not available)[6]

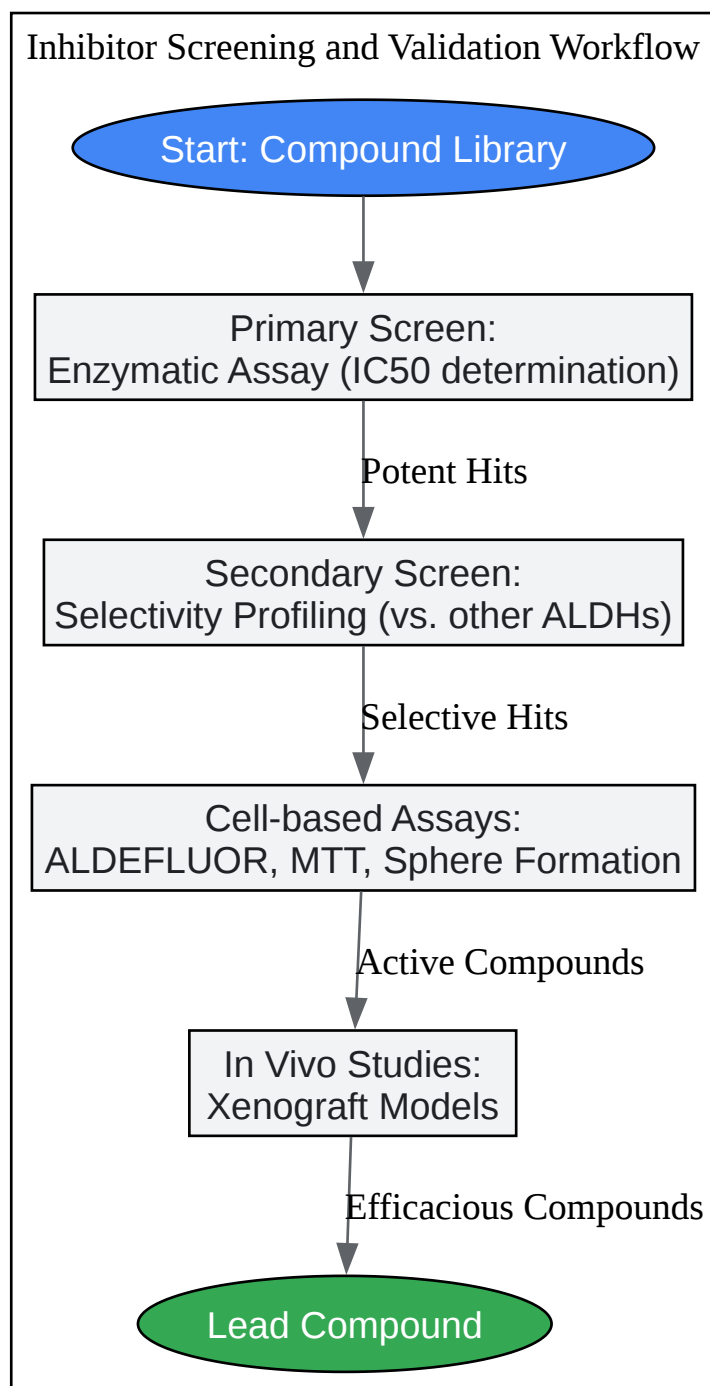
Table 3: Cellular Activity of ALDH1A1 Inhibitors

Inhibitor	Cell Line	Observed Effect
NCT-505	OV-90 (Ovarian Cancer)	Reduces cell viability (EC50: 2.10-3.92 μ M)[1]
NCT-505	SKOV-3-TR (Ovarian Cancer)	Cytotoxic (IC50: 1-30 μ M)[1]
Disulfiram	Ovarian Cancer TICs	Decreased viability, more effective than NCT-505[7][8]
Compound 974	OVCAR3, OVCAR5 (Ovarian Cancer)	Reduces percentage of ALDH-positive cells, decreases expression of stemness genes[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures involved in inhibitor evaluation, the following diagrams are provided.





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